2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride: is a chemical compound with the molecular formula C9H11F2NO·HCl. It is a derivative of ethanamine, where the ethyl group is substituted with two fluorine atoms and a methoxyphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with difluoroethylamine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the fluorine atoms or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride is used as a precursor in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It is also used in the development of fluorinated pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Fluoro-1-(4-methoxyphenyl)ethylamine
- 2,2-Difluoroethylamine
- N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride
Comparison: Compared to similar compounds, 2,2-Difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,2-difluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-13-7-4-2-6(3-5-7)8(12)9(10)11;/h2-5,8-9H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXZPXMZWKBBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.